molecular formula C17H19ClN4O B2929715 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 2320382-74-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B2929715
CAS No.: 2320382-74-7
M. Wt: 330.82
InChI Key: SSMHPSWNULEPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one" is a complex organic molecule with diverse potential applications in various fields of scientific research. Its unique structure integrates a 1H-1,2,4-triazole ring and an 8-azabicyclo[3.2.1]octane framework, linked by a 2-chlorophenylethan-1-one moiety. This compound’s synthesis and chemical properties make it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with an appropriate 8-azabicyclo[3.2.1]octane derivative. The chlorophenyl component is introduced via a Friedel-Crafts acylation using suitable reagents such as anhydrous aluminum chloride under controlled conditions. The synthesis typically requires precise temperature control and monitoring to ensure the formation of the desired product without significant side reactions.

Industrial Production Methods:

On an industrial scale, the synthesis would likely be adapted to maximize yield and cost-effectiveness. This might involve optimizing solvent use, reaction time, and purification techniques such as recrystallization or chromatography. Advanced automation and monitoring systems would ensure consistent quality and production efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids, depending on the conditions and reagents used.

  • Reduction: Reductive reactions could be applied to selectively reduce the triazole ring or other functional groups within the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions could modify the chlorophenyl moiety or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: Halogenation reagents, alkylating agents, or nitration mixtures under appropriate conditions.

Major Products:

Depending on the reaction conditions, oxidation might yield corresponding carboxylic acids or aldehydes, reduction could produce alcohols or amines, and substitution reactions might result in modified aromatic derivatives.

Scientific Research Applications

Chemistry:

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, molecular interactions, and synthetic methodologies.

Biology:

Its potential biological activity could be explored for antimicrobial, antifungal, or anticancer properties, given the presence of the 1H-1,2,4-triazole ring known for such activities.

Medicine:

Possible applications in drug development, particularly in targeting specific biological pathways or receptors. The compound's structural motifs might interact with particular enzymes or proteins.

Industry:

Use as an intermediate in the synthesis of more complex molecules, or as a template for designing new materials with specific properties.

Mechanism of Action

The compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring might inhibit certain enzymes, while the bicyclo[3.2.1]octane framework could provide a structural scaffold for binding to particular protein sites, influencing biological pathways.

Comparison with Similar Compounds

  • 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one

  • 1-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one

Uniqueness:

This compound’s combination of a 1H-1,2,4-triazole ring and an 8-azabicyclo[3.2.1]octane framework is unique compared to similar compounds that might incorporate different heterocyclic rings or substituents. The specific arrangement of atoms can confer distinct chemical and biological properties, making it a novel candidate for various applications.

Does this help? Anything else on this topic you’d like to explore?

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-16-4-2-1-3-12(16)7-17(23)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,10-11,13-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMHPSWNULEPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.